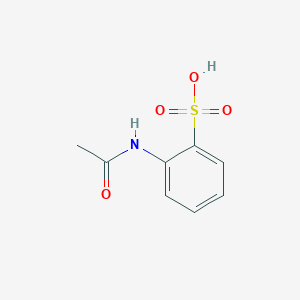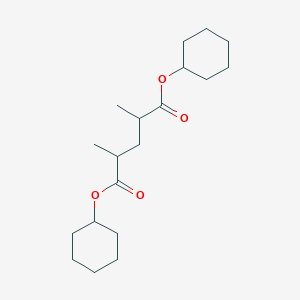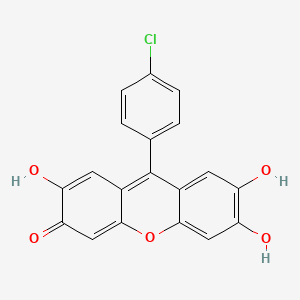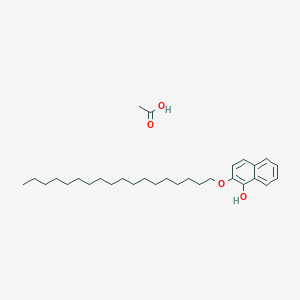
Acetic acid;2-octadecoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-octadecoxynaphthalen-1-ol is a complex organic compound that combines the properties of acetic acid and a naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octadecoxynaphthalen-1-ol typically involves the esterification of acetic acid with 2-octadecoxynaphthalen-1-ol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-octadecoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-octadecoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-octadecoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or interacting with cellular membranes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-naphthalenyloxy: Similar structure but lacks the octadecoxy group.
Naphthalene acetic acid: Contains a naphthalene ring but differs in the functional groups attached.
Octadecoxybenzoic acid: Similar long alkyl chain but attached to a benzoic acid instead of naphthalene.
Uniqueness
Acetic acid;2-octadecoxynaphthalen-1-ol is unique due to its combination of a long alkyl chain and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and aromatic characteristics are desired.
Eigenschaften
CAS-Nummer |
138555-74-5 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
acetic acid;2-octadecoxynaphthalen-1-ol |
InChI |
InChI=1S/C28H44O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-23-22-25-20-17-18-21-26(25)28(27)29;1-2(3)4/h17-18,20-23,29H,2-16,19,24H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LOKBLZPCDYBIBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)

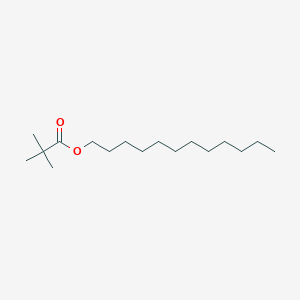

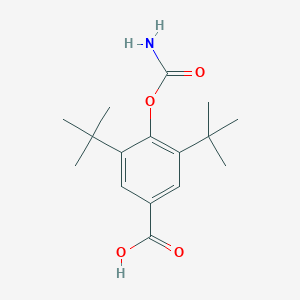
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
